3,5-Dichloro-4-methylpyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

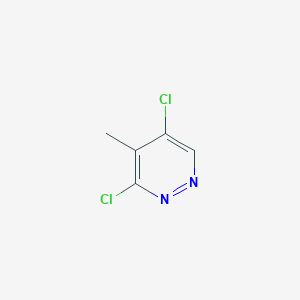

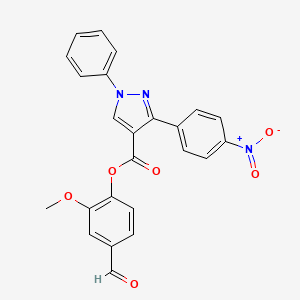

3,5-Dichloro-4-methylpyridazine, also known as 3,6-Dichloro-4-methylpyridazine, is a halogenated heterocyclic compound . It has the molecular formula C5H4Cl2N2 and a molecular weight of 163.00 . It is a brown crystalline powder .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with two chlorine atoms and one methyl group .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 86-88 °C and a boiling point of 149-151 °C/21 mmHg . It is soluble in methanol . The compound has a density of 1.5462 (rough estimate) and a refractive index of 1.6300 (estimate) .科学的研究の応用

Synthesis and Antimicrobial Activities

Some research focuses on the synthesis of new compounds from pyridazine derivatives, showing potential antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives from reactions involving various ester ethoxycarbonylhydrazones with primary amines, demonstrating moderate to good antimicrobial activities against tested microorganisms (Bektaş et al., 2007).

Intermediate for Pesticides and Anti-viral Drugs

Research by Zhao Chun-shen (2009) and Yang Shao-juan (2012) described the synthesis of 3-chloro-5-methylpyridazine, an important intermediate for the production of pesticides and anti-viral drugs. These studies detailed the manufacturing process and confirmed the structure of the synthesized compounds through IR and NMR, suggesting these intermediates have significant industrial application potential (Zhao Chun-shen, 2009); (Yang Shao-juan, 2012).

Steel Corrosion Inhibition

The study of Bouklah et al. (2006) explored the influence of pyridazine compounds on steel corrosion in acidic solutions, revealing that certain derivatives can significantly enhance corrosion inhibition efficiency. This research suggests that pyridazine derivatives can play a crucial role in developing new corrosion inhibitors for industrial applications (Bouklah et al., 2006).

Luminescent Complexes and Anticancer Activities

Furthermore, studies have been conducted on the synthesis of luminescent ReI(CO)3Cl complexes incorporating pyridazine derivatives, indicating potential applications in materials science and photophysics (Das & Panda, 2006). Additionally, Won and Park (2010) synthesized 3-allylthio-6-(mono or disubstituted) aminopyridazines, showing promising anticancer activities against various cancer cell lines, highlighting the therapeutic potential of pyridazine derivatives (Won & Park, 2010).

Safety and Hazards

3,5-Dichloro-4-methylpyridazine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust, contact with skin and eyes, and to use personal protective equipment when handling this compound . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

特性

IUPAC Name |

3,5-dichloro-4-methylpyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c1-3-4(6)2-8-9-5(3)7/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTYZLBAGNHPIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-N-[2-(isobutylsulfonyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2661856.png)

methanone](/img/structure/B2661857.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2661858.png)

![2-(3,4-dimethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2661859.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2661860.png)

![N-[(5-methylbenzotriazol-1-yl)methyl]-N-octyloctan-1-amine](/img/structure/B2661867.png)

![1-(benzo[d]isoxazol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)methanesulfonamide](/img/structure/B2661878.png)